molecular formula C18H13N3O4S2 B12123077 4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12123077
M. Wt: 399.4 g/mol
InChI Key: HMJBQBWHYQDVFW-UHFFFAOYSA-N
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Description

4-(Furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound featuring a pyrrol-2-one core substituted with a furan-2-ylcarbonyl group, a phenyl ring, and a 5-(methylsulfanyl)-1,3,4-thiadiazole moiety. This structural complexity confers unique physicochemical and biological properties. The furan and thiadiazole groups are known to enhance bioavailability and antimicrobial activity, while the pyrrolidinone scaffold is associated with diverse pharmacological effects, including antifungal and anti-inflammatory actions .

Properties

Molecular Formula

C18H13N3O4S2

Molecular Weight

399.4 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C18H13N3O4S2/c1-26-18-20-19-17(27-18)21-13(10-6-3-2-4-7-10)12(15(23)16(21)24)14(22)11-8-5-9-25-11/h2-9,13,23H,1H3

InChI Key

HMJBQBWHYQDVFW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrol-2-one Core

The pyrrol-2-one ring is commonly synthesized via cyclocondensation of β-ketoamides with α-amino ketones. For instance, reacting phenylglyoxal with a β-ketoamide derivative under acidic conditions yields the 5-phenyl-1,5-dihydro-2H-pyrrol-2-one skeleton. Catalytic amounts of p-toluenesulfonic acid (PTSA) in refluxing toluene facilitate this transformation, achieving yields of 68–72%. Alternative methods employ microwave-assisted cyclization to reduce reaction times from hours to minutes while maintaining comparable yields.

Thiadiazole Ring Installation

The 5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl group is introduced via nucleophilic substitution or coupling reactions. A widely adopted method involves treating the pyrrol-2-one intermediate with 5-mercapto-1,3,4-thiadiazole-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Reaction conditions must be carefully controlled to avoid overfunctionalization; temperatures between 0–5°C in anhydrous dichloromethane typically yield 55–60% of the desired product.

Furan-2-ylcarbonyl Functionalization

The final step involves acylating the pyrrol-2-one nitrogen with furan-2-carbonyl chloride. This reaction requires inert conditions (argon atmosphere) and a base such as triethylamine to scavenge HCl. Solvent choice significantly impacts yield: tetrahydrofuran (THF) affords 75–80% conversion, whereas dimethylformamide (DMF) leads to side reactions due to its high polarity.

Reaction Optimization and Catalytic Systems

Optimizing reaction parameters is critical for maximizing efficiency. Key variables include catalyst selection, temperature, and solvent polarity.

Catalytic Influence on Cyclization

Transition metal catalysts, particularly palladium complexes, enhance cyclization steps. For example, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) improves yields in Suzuki-Miyaura couplings used to attach aromatic groups. In one protocol, Pd(dppf)Cl₂ (5 mol%) in 1,4-dioxane/water (4:1) at 100°C achieved 71% yield for analogous pyrrol-2-one derivatives.

Solvent and Temperature Effects

Solvent polarity directly impacts reaction kinetics. Polar aprotic solvents like DMF accelerate nucleophilic substitutions but risk decomposing acid-sensitive intermediates. Nonpolar solvents (toluene, THF) favor cyclization but require higher temperatures. A balanced approach using THF at 60°C optimizes both rate and selectivity.

Table 1: Optimization of Acylation Step

SolventTemperature (°C)Yield (%)Purity (%)
THF607895
DCM256589
DMF804575
Acetonitrile506082

Analytical Characterization and Quality Control

Post-synthesis characterization employs spectroscopic and chromatographic techniques to verify structure and purity.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 7.45–7.30 (m, 5H, Ph), δ 6.85 (d, J = 3.2 Hz, 1H, furan-H), and δ 3.12 (s, 3H, SCH₃) confirm substituent integration.

  • IR : Bands at 1685 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C=N stretch) validate the pyrrol-2-one and thiadiazole rings.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (60:40 to 90:10 over 20 min) resolves impurities, typically achieving ≥95% purity.

Comparative Analysis of Synthetic Methods

Evaluating published protocols reveals trade-offs between yield, scalability, and practicality.

Table 2: Method Comparison for Thiadiazole Incorporation

MethodCatalystYield (%)Reaction Time (h)
Nucleophilic substitutionEDCI5812
Ullmann couplingCuI, phenanthroline6524
Microwave-assistedNone701

Microwave-assisted synthesis, while efficient, requires specialized equipment, rendering it less accessible for industrial-scale production.

Industrial Scalability and Green Chemistry Considerations

Scaling up laboratory procedures necessitates addressing solvent waste and energy consumption. Continuous flow reactors improve heat transfer and reduce reaction volumes, enhancing sustainability. For example, a pilot-scale synthesis using a microreactor system achieved 82% yield with 50% less solvent compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohol derivatives, and substituted thiadiazole compounds. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals .

Scientific Research Applications

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing thiadiazole and furan moieties have been reported to possess significant antimicrobial properties. Studies suggest that these compounds can inhibit bacterial growth and may be effective against various pathogens .
  • Anticancer Properties : The structural characteristics of this compound suggest potential anticancer activity. Compounds with similar frameworks have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects : Research has indicated that derivatives of pyrrolones can exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Studies : A study demonstrated that derivatives of thiadiazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The incorporation of furan and pyrrolone structures enhanced their efficacy .
  • Cancer Research : In vitro studies showed that compounds similar to 4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one inhibited proliferation in various cancer cell lines, suggesting potential as anticancer agents .
  • Inflammation Models : Experimental models indicated that related compounds reduced inflammation markers significantly in animal models of arthritis, supporting their use in anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of 4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The presence of multiple functional groups allows it to engage in various interactions, enhancing its biological activity .

Comparison with Similar Compounds

Key Observations:

  • Thiadiazole vs. Isoxazole Substituents : The methylsulfanyl-thiadiazole group in the target compound may enhance antifungal activity compared to the 5-methylisoxazole substituent in , as thiadiazoles are more electronegative and improve membrane permeability .
  • Sulfanyl Group Variations : The methylsulfanyl group in the target compound is less sterically hindered than the 2-fluorobenzylsulfanyl group in , which may favor broader-spectrum activity due to reduced steric clashes with microbial targets.

Antifungal Activity:

  • Target Compound: While direct MIC values are unavailable, structurally related pyrrolidinone derivatives (e.g., compound 14 in ) exhibit MICs of 64–256 µg/mL against Colletotrichum musae. The methylsulfanyl-thiadiazole group may enhance activity compared to simpler derivatives due to improved target binding .

Antimicrobial Potential:

  • Furan-containing derivatives (e.g., ) are broadly associated with antimicrobial properties. The target compound’s furan-2-ylcarbonyl group may synergize with the thiadiazole moiety to disrupt microbial cell walls or inhibit enzymes like cytochrome P450 .

Biological Activity

The compound 4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known by its IUPAC name as 5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one, is a complex organic compound that exhibits a range of biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H12FN3O4S2C_{18}H_{12}FN_{3}O_{4}S_{2} with a molecular weight of 417.43 g/mol. The structure features multiple functional groups that contribute to its biological activity:

PropertyValue
Molecular FormulaC18H12FN3O4S2
Molecular Weight417.43 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors9
XlogP3.7

Anticancer Activity

Numerous studies have reported the anticancer potential of thiadiazole derivatives, including the compound . The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways.

Case Study:
In a study examining the cytotoxic effects on various cancer cell lines, it was found that the compound exhibited significant inhibitory activity against human breast carcinoma (MCF-7) cells with an IC50 value of approximately 15.6 µM. This suggests a promising potential for developing new anticancer agents based on this compound's structure .

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties against various pathogens.

Table: Antimicrobial Activity Against Specific Strains

PathogenMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis26.46 µg/mL
Staphylococcus aureus32 µg/mL
Escherichia coli15 µg/mL

The observed activities indicate that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

Research has shown that derivatives containing thiadiazole moieties exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX.

Mechanism:
The proposed mechanism involves the modulation of inflammatory pathways through the inhibition of NF-kB activation and subsequent downregulation of inflammatory mediators .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications in the substituents on the thiadiazole ring can significantly enhance potency.

Key Findings:

  • Fluorine Substitution: The presence of fluorine atoms in the phenyl ring has been correlated with increased biological activity.
  • Thiadiazole Ring: The incorporation of different substituents on the thiadiazole moiety can lead to varied anticancer and antimicrobial activities .

Q & A

Basic: What are the critical steps and reagents for synthesizing this compound?

Answer:
The synthesis involves multi-step organic reactions, typically starting with condensation of furan-2-carbonyl derivatives with substituted thiadiazole precursors. Key steps include:

  • Cyclization : Formation of the pyrrolone core under controlled pH (e.g., acetic acid) and temperature (reflux conditions) .
  • Functionalization : Introduction of the methylsulfanyl group on the thiadiazole ring using alkylating agents like methyl iodide or thiourea derivatives .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity .
    Critical reagents include potassium permanganate (oxidation), phosphoric acid (cyclization catalyst), and hydrazine hydrate (heterocycle formation) .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming the pyrrolone backbone, furan carbonyl, and thiadiazole substituents. Discrepancies in hydroxy proton signals (δ 10–12 ppm) may require D2O exchange experiments .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ at m/z ~439.08) and fragmentation patterns of the thiadiazole moiety .
  • FTIR : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) groups .

Advanced: How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved?

Answer:
Contradictions often arise from dynamic effects like tautomerism or hindered rotation:

  • Variable Temperature NMR : Perform experiments at −40°C to 80°C to observe coalescence of split signals, indicating rotameric interconversion .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings, particularly for the thiadiazole and pyrrolone regions .
  • Computational Modeling : Compare experimental 13C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to validate assignments .

Advanced: What strategies optimize reaction yields in thiadiazole-functionalized pyrrolones?

Answer:

  • Solvent Optimization : Polar aprotic solvents (DMF, dioxane) enhance nucleophilic substitution at the thiadiazole’s sulfur atom, improving yields by 20–30% .
  • Catalyst Screening : Use Pd(OAc)2 or CuI to accelerate Suzuki-Miyaura couplings for aryl substitutions on the pyrrolone ring .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) while maintaining >85% yield .

Advanced: How does the methylsulfanyl group influence biological activity?

Answer:
The methylsulfanyl moiety enhances:

  • Lipophilicity : LogP increases by ~0.5 units, improving membrane permeability (measured via PAMPA assays) .
  • Target Binding : Docking studies (AutoDock Vina) suggest sulfur interactions with hydrophobic enzyme pockets (e.g., COX-2 or kinase targets) .
  • Metabolic Stability : In vitro microsomal assays show reduced CYP450-mediated oxidation compared to non-sulfurated analogs .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the furan and thiadiazole groups .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the lactam ring .
  • Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products (>98% purity threshold) .

Advanced: How to address low reproducibility in cyclization steps?

Answer:

  • pH Control : Maintain strict pH 4–5 (acetic acid buffer) during cyclization to prevent side reactions .
  • In Situ Monitoring : Use TLC (ethyl acetate:hexane 3:7) or inline IR spectroscopy to track intermediate formation .
  • Scale-Up Adjustments : For >10g batches, reduce stirring speed to minimize shear stress on the pyrrolone core .

Advanced: What computational tools predict synthetic feasibility?

Answer:

  • Retrosynthesis Software : Use Synthia (formerly Chematica) to prioritize routes with fewer steps and higher atom economy .
  • DFT Calculations : Gaussian or ORCA for transition-state modeling of thiadiazole ring closure (activation energy <25 kcal/mol preferred) .
  • Machine Learning : Train models on reaction databases (Reaxys) to predict optimal solvents/catalysts for novel analogs .

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